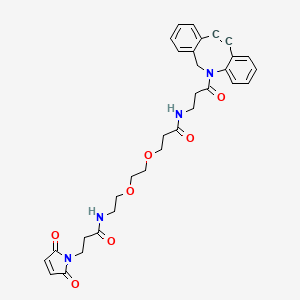

DBCO-NHCO-PEG2-maleimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DBCO-NHCO-PEG2-maleimide: is a multifunctional compound widely used in the field of chemical biology and drug discovery. It contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and a maleimide group. This compound is particularly valuable for its ability to facilitate bioconjugation reactions through strain-promoted alkyne-azide cycloaddition (SPAAC) and thiol-maleimide reactions.

Synthetic Routes and Reaction Conditions:

Synthesis of this compound:

The compound is synthesized through a multi-step organic synthesis process.

The DBCO group is typically introduced via a cycloaddition reaction involving dibenzocyclooctyne and an appropriate azide-containing precursor.

The PEG linker is attached to the DBCO group through a series of reactions involving protection and deprotection steps to ensure the correct placement of the PEG chain.

The maleimide group is then introduced at the terminal end of the PEG chain through a reaction with maleic anhydride or a similar reagent.

Industrial Production Methods:

Industrial production of this compound involves scaling up the laboratory synthesis methods.

Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity.

Quality control measures, including chromatography and spectroscopy, are employed to verify the structure and purity of the final product.

Types of Reactions:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

This compound reacts with azide-functionalized molecules to form a stable triazole linkage.

This reaction does not require a copper catalyst, making it suitable for use in biological systems.

Thiol-Maleimide Reaction:

The maleimide group in this compound reacts specifically with thiol groups to form a stable thioether bond.

This reaction is commonly used for labeling proteins and other biomolecules.

Common Reagents and Conditions:

For SPAAC, azide-functionalized molecules and a suitable solvent (e.g., dimethyl sulfoxide, DMSO) are used.

For thiol-maleimide reactions, thiol-containing compounds (e.g., cysteine residues in proteins) and a mild buffer solution are typically employed.

Major Products Formed:

Triazole-linked products: from SPAAC reactions.

Thioether-linked products: from thiol-maleimide reactions.

Chemistry:

This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation.

It is also employed in the development of bioconjugation techniques for labeling and modifying biomolecules.

Biology:

The compound is used to study protein-protein interactions and protein labeling in biological research.

It facilitates the attachment of fluorescent tags or other probes to proteins for imaging and tracking purposes.

Medicine:

This compound is utilized in the development of targeted drug delivery systems.

It helps in the creation of antibody-drug conjugates (ADCs) for cancer therapy.

Industry:

The compound is used in the production of diagnostic reagents and therapeutic agents.

It is also employed in the development of biosensors and other analytical tools.

Mechanism:

SPAAC Reaction: The DBCO group in this compound reacts with azide groups in a strain-promoted manner to form a triazole ring.

Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form a covalent thioether bond.

Molecular Targets and Pathways:

The compound targets azide-functionalized molecules and thiol-containing biomolecules.

The reactions involve the formation of stable triazole and thioether linkages, which are crucial for bioconjugation applications.

Comparación Con Compuestos Similares

DBCO-PEG8-Maleimide: Contains a longer PEG linker, which may affect the flexibility and reactivity of the compound.

DBCO-Maleimide: Lacks the PEG spacer, making it more suitable for direct conjugation reactions.

Uniqueness:

DBCO-NHCO-PEG2-maleimide offers a balance between reactivity and solubility due to the presence of the PEG linker.

The compound's ability to undergo SPAAC reactions without a copper catalyst makes it particularly useful in biological systems.

Actividad Biológica

DBCO-NHCO-PEG2-maleimide is a specialized compound utilized primarily in the field of chemical biology, particularly in the development of targeted protein degradation technologies known as PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its unique structure, which combines a dibenzocyclooctyne (DBCO) moiety with a polyethylene glycol (PEG) linker and a maleimide group. This configuration allows for bioorthogonal reactions and enhances solubility and biocompatibility, making it a valuable tool in drug delivery and protein engineering.

- Molecular Formula : C32H34N4O7

- Molecular Weight : 586.65 g/mol

- CAS Number : 2698339-31-8

- Appearance : Typically exists as a solid at room temperature

- LogP : 0.3

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 7

This compound functions through the following mechanisms:

- Bioorthogonal Click Chemistry : The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC), facilitating efficient, catalyst-free reactions for biomolecule labeling and drug delivery .

- Targeted Protein Degradation : In the context of PROTACs, this compound connects two ligands—one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This linkage promotes the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Applications in Research and Medicine

The compound's versatility allows for various applications:

- Drug Delivery Systems : this compound can be used to create targeted drug delivery systems that enhance the specificity of therapeutic agents, reducing off-target effects .

- Imaging Techniques : It is employed in imaging applications to tag biological molecules for tracking cellular processes in both in vivo and in vitro studies .

- Diagnostics : The compound aids in developing diagnostic assays by ensuring precise conjugation necessary for accurate detection .

Study 1: Efficacy of PROTACs Utilizing this compound

A study published in EBioMedicine explored the use of this compound in synthesizing PROTACs aimed at degrading specific oncogenic proteins. The results demonstrated significant reduction in target protein levels in cancer cell lines, showcasing the compound's potential for therapeutic applications in oncology .

Study 2: Bioorthogonal Labeling Applications

Research conducted by AxisPharm highlighted the effectiveness of this compound in bioorthogonal labeling of proteins. The study reported successful tagging of azide-functionalized biomolecules with minimal background interference, thus validating its utility in live-cell imaging and tracking cellular dynamics .

Stock Solutions Preparation Table

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 0.9736 mL | 4.8678 mL | 9.7356 mL |

| 5 mM | 0.1947 mL | 0.9736 mL | 1.9471 mL |

| 10 mM | 0.0974 mL | 0.4868 mL | 0.9736 mL |

In Vivo Formulation Example

An example formulation using this compound could involve mixing DMSO with PEG300 and Tween 80 to create a stable solution suitable for injection:

- Prepare saline by dissolving 0.9 g of sodium chloride in 100 mL ddH₂O.

- Combine solvents according to the following ratio:

- DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45.

This formulation ensures solubility and stability for potential therapeutic applications .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Bioorthogonal Click Chemistry

- Site-Specific Labeling : DBCO-NHCO-PEG2-maleimide can be employed to label proteins or other biomolecules at specific sites without disrupting their native functions. This is particularly useful in studying protein interactions and dynamics.

- Fluorescent Probes : It can be conjugated to fluorescent dyes for imaging applications, allowing researchers to visualize cellular processes in real-time.

2. Drug Delivery Systems

- Targeted Therapy : The compound can be used to attach therapeutic agents to targeting moieties, enhancing the specificity of drug delivery systems. This reduces off-target effects and increases therapeutic efficacy.

- PROTAC Development : this compound is utilized in the development of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade specific proteins within cells, offering a novel approach to cancer therapy .

3. Biomedical Imaging

- In Vivo Tracking : By conjugating imaging agents to biomolecules via this compound, researchers can track the distribution and localization of these molecules in living organisms.

- Diagnostic Applications : Its stability and specificity make it suitable for use in diagnostic assays where precise detection of biomolecules is required .

4. Material Science

- Surface Functionalization : The compound can modify surfaces of nanoparticles or other materials, improving their biocompatibility and functionality for biomedical applications.

- Polymer Chemistry : this compound can be incorporated into polymers to create materials with tailored properties for specific applications .

Data Table: Applications Summary

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Bioorthogonal Chemistry | Site-specific labeling of proteins | High specificity and efficiency |

| Drug Delivery | Targeted delivery of therapeutics | Reduced off-target effects |

| Biomedical Imaging | Conjugation with imaging agents | Real-time visualization |

| Material Science | Surface modification of nanoparticles | Enhanced biocompatibility |

Case Studies

Case Study 1: PROTAC Development

In a study published in Nature Biotechnology, researchers utilized this compound to develop PROTACs targeting specific oncogenic proteins. The study demonstrated that these PROTACs effectively induced degradation of target proteins in cancer cells, leading to reduced cell proliferation .

Case Study 2: Imaging Applications

A research team demonstrated the use of this compound for labeling antibodies with fluorescent dyes. This allowed for enhanced imaging of tumor cells in animal models, providing insights into tumor microenvironments and cellular interactions .

Propiedades

IUPAC Name |

N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O7/c37-28(14-18-35-30(39)11-12-31(35)40)34-17-20-43-22-21-42-19-15-29(38)33-16-13-32(41)36-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)36/h1-8,11-12H,13-23H2,(H,33,38)(H,34,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZYXLRPJHTQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.